2-((4-fluorophenyl)thio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide
Description
This compound features a fluorophenylthioacetamide core linked to a pyridinylmethyl group substituted with a furan-2-yl moiety. Its structure combines a sulfur-containing acetamide backbone with aromatic heterocycles, which may enhance binding to biological targets such as enzymes or receptors. The fluorine atom on the phenyl ring improves metabolic stability and lipophilicity, while the furan-pyridine hybrid structure could influence π-π stacking interactions in protein binding pockets .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c19-14-5-7-15(8-6-14)24-12-17(22)21-11-13-3-1-9-20-18(13)16-4-2-10-23-16/h1-10H,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKNUSKEFCGXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, synthesis, and biological relevance of the target compound with structurally related acetamide derivatives:
Key Observations:
Structural Diversity: The target compound’s pyridine-furan hybrid distinguishes it from LBJ-03 (cyano-pyridine) and 442648-07-9 (triazole-furan). These heterocycles modulate electronic properties and steric bulk, impacting target selectivity . Compared to thienopyrimidine or quinazolinone derivatives (e.g., AJ5d), the absence of a fused bicyclic system may reduce metabolic stability but improve solubility .
Synthetic Accessibility: The target compound likely shares synthetic steps with LBJ-03, such as thiol-alkylation under basic conditions.
Biological Implications: Fluorophenylthioacetamides like LBJ-03 exhibit IDO1 inhibitory activity, suggesting the target compound could share this mechanism. However, the furan-pyridine moiety might alter binding kinetics compared to cyanopyridine derivatives . Thienopyrimidine analogs (e.g., ) are often explored in kinase inhibition, highlighting the scaffold’s versatility. The target compound’s lack of a thienopyrimidine core may shift its therapeutic focus .
Physicochemical Properties: Molecular weight (~450–500 g/mol) and hydrogen-bond acceptors (4–6) are consistent across analogs. The furan group in the target compound may enhance π-stacking but reduce aqueous solubility compared to polar cyanopyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
